4-(3-sulfanylphenyl)butanoic Acid

Description

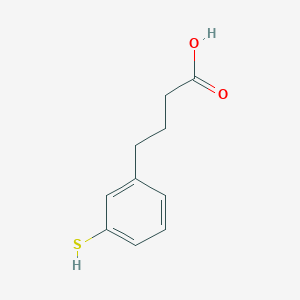

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-sulfanylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)6-2-4-8-3-1-5-9(13)7-8/h1,3,5,7,13H,2,4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVUFEAWFARFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399680 | |

| Record name | 4-(3-sulfanylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-80-9 | |

| Record name | 3-Mercaptobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-sulfanylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Alkylation Using Chiral Auxiliaries

A well-established method for synthesizing enantiomerically enriched α-substituted carboxylic acids involves the use of chiral auxiliaries. bohrium.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations. sigmaaldrich.com An N-acyl oxazolidinone can be prepared from a butanoic acid precursor. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), forms a chiral enolate. The subsequent alkylation of this enolate with an electrophile, for instance, a 3-(protected-sulfanyl)benzyl halide, proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. caltech.edu Finally, the auxiliary can be cleaved under mild conditions to yield the chiral carboxylic acid.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Acylation | Chiral oxazolidinone, Butanoyl chloride derivative | Base (e.g., n-BuLi) | N-butanoyl chiral oxazolidinone |

| 2 | Enolate Formation | N-butanoyl chiral oxazolidinone | LDA or NaHMDS | Chiral enolate |

| 3 | Diastereoselective Alkylation | Chiral enolate, 3-(protected-sulfanyl)benzyl halide | Low temperature (e.g., -78 °C) | Alkylated chiral oxazolidinone |

| 4 | Auxiliary Cleavage | Alkylated chiral oxazolidinone | LiOH, H₂O₂ | Chiral 4-(3-(protected-sulfanyl)phenyl)butanoic acid |

Pseudoephedrine Amides: Pseudoephedrine can also serve as a practical chiral auxiliary. Amides derived from pseudoephedrine and a carboxylic acid can be deprotonated to form a chiral enolate, which then undergoes highly diastereoselective alkylation. researchgate.net The auxiliary can be removed by hydrolysis to afford the enantiomerically enriched carboxylic acid.

Asymmetric Hydrogenation

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimization of Friedel-Crafts Acylation:

The Friedel-Crafts acylation of thioanisole (B89551) can be influenced by several factors. The choice of Lewis acid catalyst, its stoichiometry, the solvent, and the reaction temperature all play a crucial role. nih.gov While AlCl₃ is commonly used, other Lewis acids like FeCl₃ or solid acid catalysts can offer milder reaction conditions and easier workup. nih.gov The use of more than stoichiometric amounts of the catalyst is often necessary due to its complexation with the carbonyl product. beilstein-journals.org Running the reaction at lower temperatures can sometimes improve the regioselectivity, favoring the desired meta isomer. Mechanochemical (ball-milling) conditions have also been shown to be an environmentally friendly and sometimes more efficient alternative to solution-phase reactions for Friedel-Crafts acylations. beilstein-journals.org

Optimization of the Clemmensen Reduction:

The Clemmensen reduction is known for its harsh acidic conditions, which can lead to side reactions or be incompatible with sensitive functional groups. wikipedia.org The activity of the zinc amalgam is critical, and freshly prepared amalgam often gives better results. masterorganicchemistry.com Modifications to the classical procedure, such as using activated zinc dust in anhydrous organic solvents saturated with hydrogen chloride, can provide milder conditions and improve the tolerance for other functional groups. wikipedia.org For substrates that are sensitive to strong acids, the Wolff-Kishner reduction is a viable alternative, although it requires basic conditions. masterorganicchemistry.com

Optimization of the Arndt-Eistert Homologation:

Advanced Spectroscopic and Structural Characterization of 4 3 Sulfanylphenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their connectivity, and their chemical nature within the 4-(3-sulfanylphenyl)butanoic acid molecule. The expected spectrum would show signals corresponding to the aromatic protons on the phenyl ring, the aliphatic protons of the butanoic acid chain, the carboxylic acid proton, and the thiol (sulfanyl) proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide a wealth of structural information.

For illustrative purposes, the ¹H NMR spectrum of a related compound, 4-phenylbutanoic acid, shows characteristic signals for the phenyl group between 7.2 and 7.3 ppm, and the aliphatic chain protons at approximately 1.9, 2.3, and 2.6 ppm. In the case of this compound, the substitution pattern on the phenyl ring and the presence of the sulfanyl (B85325) group would lead to different and more complex splitting patterns for the aromatic protons. The thiol proton (–SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Aromatic Protons (C₆H₄) | 7.0 - 7.4 | Multiplet | 4H |

| Thiol (-SH) | 3.0 - 4.0 | Singlet (broad) | 1H |

| -CH₂- (alpha to COOH) | 2.3 - 2.5 | Triplet | 2H |

| -CH₂- (beta to COOH) | 1.9 - 2.1 | Multiplet | 2H |

| -CH₂- (gamma to COOH) | 2.6 - 2.8 | Triplet | 2H |

Note: This table is a prediction and not based on experimental data.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment.

For instance, the carbonyl carbon of the carboxylic acid would be expected at the downfield end of the spectrum (around 170-180 ppm). The aromatic carbons would appear in the 120-140 ppm region, with the carbon atom directly bonded to the sulfanyl group showing a specific chemical shift. The aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum. Analysis of ¹³C NMR data for analogous compounds like 4-phenylbutanoic acid reveals signals for the aliphatic chain between 25 and 35 ppm and aromatic signals around 126-141 ppm. lgcstandards.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 175 - 180 |

| Aromatic Carbons (-C ₆H₄-) | 125 - 145 |

| Aliphatic Carbons (-C H₂-) | 20 - 40 |

Note: This table is a prediction and not based on experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, revealing which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would provide a complete and detailed picture of the molecular structure of this compound.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxylic acid group (–COOH), the butanoic acid side chain, or fragments arising from cleavages within the aliphatic chain and the aromatic ring. For example, in the mass spectrum of butanoic acid, a prominent peak is often observed due to a McLafferty rearrangement. docbrown.info A similar rearrangement might be possible for this compound.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

|---|---|

| 212 | [M]⁺ |

| 167 | [M - COOH]⁺ |

| 123 | [M - CH₂CH₂COOH]⁺ |

| 109 | [C₆H₅S]⁺ |

Note: This table is a prediction and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O–H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S–H stretch of the thiol group, C–H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring.

The broad O–H stretching vibration of the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. tocris.com The strong C=O stretching absorption would likely appear around 1700-1725 cm⁻¹. The S–H stretching vibration is typically weaker and appears in the range of 2550-2600 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O–H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| S–H (Thiol) | 2550 - 2600 | Weak to Medium |

| C–H (Aromatic) | 3000 - 3100 | Medium |

| C–H (Aliphatic) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Note: This table is a prediction and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound would be dominated by the absorption of the substituted benzene (B151609) ring. The presence of the sulfanyl and butanoic acid groups as substituents on the phenyl ring would influence the wavelength of maximum absorption (λmax). The spectrum would likely show absorptions characteristic of π → π* transitions of the aromatic system. For comparison, studies on related aromatic compounds show how substituents affect the UV-Vis spectra.

X-ray Crystallography for Solid-State Molecular Architecture

The conformation of this compound in the solid state would be determined by the torsion angles around its flexible bonds. The key rotatable bonds are those in the butanoic acid chain and the bond connecting the phenyl ring to the aliphatic chain.

The butanoic acid chain can adopt various conformations, but an extended, all-trans configuration is often observed in the solid state for similar linear carboxylic acids to maximize van der Waals interactions and facilitate efficient packing. mdpi.com However, deviations from this ideal conformation can occur to accommodate hydrogen bonding or other intermolecular forces. For instance, in the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the backbone largely maintains an extended conformation, but a slight twist is observed in the carboxylic acid group relative to the rest of the chain. mdpi.com

| Anticipated Torsion Angles in this compound | |

| Bond | Expected Torsion Angle Range (°) |

| C(carboxyl)-C(alpha)-C(beta)-C(gamma) | ~180 (trans) or gauche conformations |

| C(alpha)-C(beta)-C(gamma)-C(phenyl) | Variable, likely non-planar |

| C(beta)-C(gamma)-C(phenyl)-C(sulfanyl) | Variable, influenced by packing |

This table represents expected values based on related structures and general chemical principles, not experimental data for the title compound.

The supramolecular assembly of this compound in the solid state would be dominated by hydrogen bonding interactions involving the carboxylic acid and sulfanyl functional groups.

The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the solid state, carboxylic acids typically form dimeric structures through a pair of O-H···O=C hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

The sulfanyl (-SH) group can also act as a weak hydrogen bond donor. While S-H···S or S-H···O hydrogen bonds are generally weaker than their O-H···O counterparts, they can still play a significant role in directing the crystal packing. The presence of both a strong hydrogen bond donor/acceptor (carboxylic acid) and a weaker one (thiol) allows for the formation of more complex hydrogen-bonding networks. It is conceivable that the molecules could assemble into chains or sheets, with the carboxylic acid dimers being linked together by weaker interactions involving the thiol groups.

| Potential Intermolecular Interactions in Solid this compound | |

| Interaction Type | Participating Groups |

| Strong Hydrogen Bond | Carboxylic acid O-H and C=O (likely forming dimers) |

| Weak Hydrogen Bond | Sulfanyl S-H and Carboxylic C=O or another S |

| π-π Stacking | Phenyl rings of adjacent molecules |

| Van der Waals Forces | Aliphatic chains and overall molecular framework |

This table outlines the expected intermolecular interactions based on the functional groups present in the molecule.

Computational Chemistry and Mechanistic Studies of 4 3 Sulfanylphenyl Butanoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

DFT has become a powerful tool in quantum chemistry for predicting the properties of molecules. For a molecule like 4-(3-sulfanylphenyl)butanoic acid, DFT can provide insights into its stable conformation, vibrational modes, electronic distribution, and reactivity. The following sections detail theoretical analyses based on analogous compounds, such as 3-furan-2-yl-4-phenyl-butyric acid and various thiophene (B33073) derivatives. tsijournals.comnih.gov

The initial step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using a basis set like B3LYP/6-311++G(d,p), the bond lengths, bond angles, and dihedral angles are adjusted to find the minimum energy conformation. tsijournals.com

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Key vibrational modes for this compound would include:

S-H stretch: A characteristic, though often weak, band in the region of 2550-2600 cm⁻¹.

C=O stretch (Carboxylic Acid): A strong absorption typically found around 1700-1725 cm⁻¹.

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ due to hydrogen bonding.

C-S stretch: A weaker band in the 600-700 cm⁻¹ region.

Aromatic C-H and C=C stretches: Found in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Thiol (-SH) | S-H Stretch | 2550 - 2600 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Thiophenyl | C-S Stretch | 600 - 700 |

This table is a predictive representation based on typical values for the respective functional groups.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding elements (bonds, lone pairs). It quantifies donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. The stabilization energy (E(2)) associated with these interactions is a key output. nih.govwisc.edu

For this compound, significant NBO interactions would include:

Intramolecular Hydrogen Bonding: A potential interaction between the thiol hydrogen and the carbonyl oxygen (or vice-versa), or between the carboxylic acid hydrogen and the sulfur lone pair.

In a study on a molecule with both sulfanyl (B85325) and acetamide (B32628) groups, NBO analysis revealed strong intermolecular hydrogen bonds and weaker intramolecular interactions, with stabilization energies calculated for these interactions. nih.gov For our target molecule, similar analyses would quantify the strength of the bonding and non-bonding interactions that dictate its conformational preferences.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for an Analogous Thiol-Containing Aromatic System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n1(O) | σ*(N-H) | 7.72 |

| n1(N) | σ*(C-S) | 1.25 |

Data adapted from a study on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. nih.gov The values are illustrative for the types of interactions expected.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting chemical reactivity, with a smaller gap indicating higher reactivity. rsc.orgresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophenol moiety, specifically the sulfur atom and the aromatic ring. The LUMO is likely to be distributed over the phenyl ring and the carboxylic acid group. DFT studies on thiophene and its derivatives show that the HOMO-LUMO gap is influenced by substitution and the extent of conjugation. researchgate.netresearchgate.net For instance, the gap in thiophene derivatives can range from approximately 3.11 eV to 4.04 eV. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is more polarizable.

Table 3: Representative HOMO, LUMO, and Energy Gap Values from DFT Studies on Analogous Aromatic and Phenylalkanoic Acid Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene | -6.61 | -1.17 | 5.44 |

| Benzothiophene | -6.15 | -1.42 | 4.73 |

| Dibenzothiophene | -6.07 | -1.50 | 4.57 |

Data sourced from studies on thiophene derivatives and PCBM. researchgate.netpapersinphysics.org These values provide a context for the expected electronic properties of this compound.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the carbonyl oxygen of the carboxylic acid and, to a lesser extent, the sulfur atom, due to their lone pairs of electrons.

Positive Potential (Blue): Located around the acidic hydrogens of the carboxylic acid and thiol groups.

This distribution highlights the primary sites for intermolecular interactions, such as hydrogen bonding, and for chemical reactions. Studies on similar molecules, like PCBM, utilize MEP maps to visualize charge distribution and predict interaction sites. researchgate.net

Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational models like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method can be used to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a more realistic environment. For a molecule with polar functional groups like this compound, properties such as conformational stability, pKa, and reaction barriers can be significantly altered by the solvent polarity.

Elucidation of Reaction Mechanisms Involving Key Functional Groups

The reactivity of this compound is dictated by its two primary functional groups: the thiol and the carboxylic acid.

The thiol group is known for several key reactions:

Acidity and Nucleophilicity: Thiols are more acidic than their alcohol counterparts. chemistrysteps.com The resulting thiolate (RS⁻) is an excellent nucleophile and can participate in Sₙ2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com

Oxidation: Thiols are easily oxidized, especially in the presence of mild oxidizing agents like I₂ or even atmospheric oxygen, to form disulfides (R-S-S-R). chemistrysteps.comwikipedia.org This is a common reaction for thiophenols. Stronger oxidation can lead to sulfonic acids.

The carboxylic acid group can undergo various transformations:

Deprotonation: As an acid, it readily donates its proton in the presence of a base to form a carboxylate salt.

Esterification: It can be converted to an ester by reacting with an alcohol under acidic conditions.

Amide Formation: Reaction with an amine, typically activated first (e.g., as an acyl chloride), yields an amide.

Decarboxylation: While generally requiring harsh conditions, certain photocatalytic methods have been developed for the decarboxylation of carboxylic acids to generate alkyl radicals, which can then be trapped. rsc.org

The interplay between these two functional groups could lead to interesting intramolecular reactions, such as the formation of a cyclic thioester (thiolactone) under appropriate conditions, though this would likely require activation of the carboxylic acid. The presence of both a nucleophilic thiol and an electrophilic (when protonated) carbonyl group within the same molecule sets the stage for a rich and varied chemical reactivity.

Reaction Kinetics and Rate Determinations (e.g., Oxidation of Related Oxo Acids)

Kinetic studies, while not available for this compound itself, have been extensively performed on analogous structures like 4-oxo-4-phenylbutanoic acid. These studies offer significant insights into the potential kinetic behavior of butanoic acid derivatives. The oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents, such as N-bromoanisamide e-journals.in, permanganate (B83412) niscpr.res.in, and different chromium(VI) reagents derpharmachemica.comorientjchem.orgscholarsresearchlibrary.com, has been shown to follow specific rate laws.

Typically, the oxidation of these oxo acids is first order with respect to the substrate (the oxo acid), the oxidant, and the acid catalyst [H⁺]. e-journals.inderpharmachemica.comscholarsresearchlibrary.com The proposed mechanisms often involve the enol form of the acid as a key intermediate. derpharmachemica.comorientjchem.org For instance, in the oxidation by tripropylammonium (B8586437) fluorochromate (TriPAFC), the reaction rate increases with decreasing dielectric constant of the solvent medium, suggesting an ion-dipole interaction between the protonated oxidant and the substrate. derpharmachemica.comorientjchem.org

Catalysts like picolinic acid or 1,10-phenanthroline (B135089) can significantly enhance the reaction rate by forming a more potent oxidizing complex with the primary oxidant. derpharmachemica.comscholarsresearchlibrary.com The kinetic data from these studies, including the effect of catalysts, solvent composition, and temperature, allow for the calculation of important activation parameters.

Table 1: Effect of Catalyst on Reaction Rate for Oxidation of 4-oxo-4-phenylbutanoic acid by BIFC Conditions: [BIFC] = 1.5 x 10⁻³ mol dm⁻³, [4-Oxo acid] = 1.0 x 10⁻² mol dm⁻³, [HClO₄] = 1.2 mol dm⁻³, Temp = 303 K, Solvent = 50% Acetic Acid - 50% Water. Source: Adapted from Scholars Research Library. scholarsresearchlibrary.com

| [1,10-phenanthroline] (x 10³ mol dm⁻³) | k₁ (x 10⁴ s⁻¹) |

|---|---|

| 0.0 | 1.88 |

| 2.0 | 3.72 |

| 4.0 | 7.56 |

| 6.0 | 11.20 |

| 8.0 | 15.00 |

Table 2: Effect of Temperature and Activation Parameters for Oxidation of 4-oxo-4-phenylbutanoic acid Conditions: Varying temperatures in a 50% Acetic Acid - 50% Water medium. Source: Adapted from Oriental Journal of Chemistry. orientjchem.org

| Temperature (K) | k₂ (x 10³ dm³ mol⁻¹ s⁻¹) | ΔH* (kJ mol⁻¹) | ΔS* (J K⁻¹ mol⁻¹) | ΔG* (kJ mol⁻¹) |

|---|---|---|---|---|

| 298 | 1.95 | 51.34 ± 1.8 | -129.5 ± 2.1 | 90.0 ± 2.6 |

| 303 | 2.88 | |||

| 308 | 4.17 | |||

| 313 | 6.15 |

These findings suggest that the kinetics of reactions involving this compound would be similarly influenced by reactant concentrations, solvent polarity, and the presence of catalysts.

Nucleophilic Acyl Substitution Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is central to the reactivity of this compound. Nucleophilic acyl substitution is a primary reaction pathway for this moiety, though the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, the reaction typically requires activation. libretexts.orgkhanacademy.org

A common method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgchemistryguru.com.sg The mechanism with thionyl chloride involves the formation of an acyl chlorosulfite intermediate, which is highly electrophilic and readily attacked by a chloride ion to yield the acyl chloride, with gaseous byproducts (SO₂ and HCl) driving the reaction to completion. libretexts.orgkhanacademy.org

General Mechanism for Acid Chloride Formation:

Attack on Thionyl Chloride: The carboxylic acid oxygen attacks the sulfur of SOCl₂, displacing a chloride ion.

Intermediate Formation: An acyl chlorosulfite intermediate is formed.

Nucleophilic Attack: The displaced chloride ion attacks the carbonyl carbon.

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes to SO₂ and another chloride ion. libretexts.org

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate amide bond formation. libretexts.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. khanacademy.org Fischer esterification, the reaction with an alcohol under acidic conditions, proceeds via protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com

For this compound, these pathways allow for its conversion into a variety of derivatives, such as esters, amides, and acyl halides, which are fundamental transformations in organic synthesis. wikipedia.orguomustansiriyah.edu.iqkhanacademy.org The thiol group is generally not reactive under these conditions unless a highly specific catalyst or oxidant is present.

Oxidation and Reduction Pathways of the Thiol and Carboxylic Acid Functionalities

The presence of both a thiol and a carboxylic acid group allows for distinct oxidation and reduction reactions at different sites of the molecule.

Thiol Functionality: The sulfanyl group (-SH) is susceptible to oxidation. The most common oxidative reaction for thiols is the formation of a disulfide bond (-S-S-), which links two molecules of the parent thiol. youtube.com This can be achieved with a variety of mild oxidizing agents, including molecular oxygen, hydrogen peroxide, or halogens. youtube.com Computational studies using Density Functional Theory (DFT) on thiol oxidation have shown that the reaction can proceed via a hydrogen atom transfer (HAT) process or through the formation of a thiolate anion (RS⁻), which is a more potent nucleophile. odu.edumdpi.com Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids (R-SO₃H), which are highly oxidized sulfur species. youtube.com

Carboxylic Acid Functionality: The carboxyl group is already in a high oxidation state. Further oxidation typically leads to decarboxylation, removing the carboxyl carbon as carbon dioxide (CO₂). libretexts.org

Conversely, the carboxylic acid group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce a carboxylic acid to a primary alcohol (R-CH₂OH). chemistryguru.com.sglibretexts.org The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of a metal-alkoxide species to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.org

Proton Transfer Processes in Reaction Systems

Proton transfer is a fundamental step in many reactions of this compound, which has two acidic protons: one on the carboxylic acid and one on the thiol group.

The carboxylic acid proton is the more acidic of the two, with a typical pKa around 4-5. The thiol proton is more acidic than the proton of a corresponding alcohol but less acidic than the carboxylic proton, with a pKa typically around 10-11. This difference in acidity dictates the molecule's behavior in acid-base reactions. In a basic solution, the carboxylic acid will be deprotonated first to form the carboxylate anion.

In many reaction mechanisms, particularly those involving the carbonyl group, proton transfer is a key step. For example, in acid-catalyzed nucleophilic acyl substitution (like Fischer esterification), the first step is the protonation of the carbonyl oxygen. masterorganicchemistry.comorganicchemistrytutor.com This makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like an alcohol. This protonation occurs on the carbonyl oxygen rather than the hydroxyl oxygen because the resulting cation is resonance-stabilized. organicchemistrytutor.com

Proton transfer can also occur via a "proton shuttle" mechanism, where a solvent molecule like water accepts a proton from one site and delivers it to another, avoiding high-energy intramolecular transition states. masterorganicchemistry.com Mechanistic studies on thiol/disulfide redox couples have shown that proton transfer pathways significantly influence both oxidative and reductive processes, with base-facilitated oxidation proceeding through the more reactive thiolate anion. dtic.mil

Transition State Analysis and Reaction Pathway Mapping

Understanding the detailed mechanism of any chemical transformation requires the characterization of its reaction pathway, including intermediates and, crucially, transition states. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for mapping these pathways. biointerfaceresearch.com

For this compound, transition state analysis could elucidate several key reaction features:

Nucleophilic Acyl Substitution: Computational studies have been used to investigate whether nucleophilic substitution at a carbonyl carbon proceeds through a stepwise addition-elimination mechanism (forming a tetrahedral intermediate) or a concerted Sₙ2-like mechanism. DFT calculations have shown that for some substrates like acid chlorides, a discernible tetrahedral intermediate may not exist, favoring a concerted pathway. acs.org Analyzing this pathway for this compound and its derivatives would clarify the precise mechanism.

Thiol Oxidation: DFT has been used to characterize the key intermediates in the oxidation of thiols. rsc.org Such analysis can determine the feasibility of different proposed mechanisms, for instance, by calculating the activation barriers for pathways involving initial substrate binding to a catalyst versus an outer-sphere electron transfer. rsc.orgrsc.org

Proton Transfer: The energy barriers for proton transfer from the thiol or carboxylic acid group under various conditions can be calculated. This would provide quantitative insight into the kinetics of deprotonation and the formation of reactive intermediates like the thiolate anion. mdpi.com

By calculating the potential energy surface for a given reaction, computational models can identify the geometry and energy of the transition state—the highest energy point along the lowest energy reaction coordinate. This information is invaluable for predicting reaction rates, understanding catalytic effects, and designing more efficient synthetic routes.

Applications of 4 3 Sulfanylphenyl Butanoic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

4-(3-sulfanylphenyl)butanoic acid serves as a valuable scaffold for constructing intricate molecular frameworks. The butanoic acid moiety is a recognized structural element in a variety of biologically active compounds. biointerfaceresearch.comontosight.ainih.gov Derivatives of butanoic acid are explored for their therapeutic potential, including as antiviral and anticancer agents. biointerfaceresearch.comnih.gov The presence of the sulfanylphenyl group introduces a key point for further functionalization, enabling the linkage of the butanoic acid core to other molecular fragments, thereby creating more complex and potentially bioactive molecules. The strategic importance of butanoic acid derivatives is underscored by their role in modulating gene expression and influencing gut microbiota, highlighting their significance in pharmaceutical research. marketresearchintellect.com The dual functionality of this compound allows it to act as a linchpin, connecting different pharmacophores or structural domains to generate novel chemical entities with tailored properties.

Derivatization Strategies for Novel Chemical Entities

The distinct reactivity of the carboxylic acid and aromatic thiol groups allows for a wide range of derivatization strategies, enabling the systematic modification of the parent molecule.

The carboxylic acid group of this compound is readily converted into esters and amides, which are fundamental linkages in many pharmaceutical and biologically active compounds. nih.govresearchgate.net

Esterification: The reaction of the carboxylic acid with various alcohols, typically under acidic catalysis (Fischer-Speier esterification), yields the corresponding esters. organic-chemistry.org This transformation is valuable for modifying the pharmacokinetic properties of the parent molecule, such as solubility and cell membrane permeability. A wide array of alcohols, from simple alkyl chains to more complex hydroxyl-containing molecules, can be employed to generate a diverse set of ester derivatives. organic-chemistry.org

Amidation: The formation of an amide bond by reacting the carboxylic acid with primary or secondary amines is a cornerstone of medicinal chemistry. nih.govnsf.gov This can be achieved using various coupling agents or through the direct amidation of activated esters. nih.govresearchgate.net The resulting amides often exhibit enhanced biological stability compared to their ester counterparts. The vast number of commercially available amines allows for the creation of large amide libraries for biological screening. nsf.gov

A summary of representative esterification and amidation reactions is presented below:

| Reaction | Reactant | Product Type | Significance |

| Esterification | Alcohol (R-OH) | Ester | Prodrug synthesis, modification of solubility |

| Amidation | Amine (R-NH₂) | Amide | Creation of stable bioactive compounds |

The aromatic thiol group provides another avenue for structural diversification through reactions at the sulfur atom.

Thioether Formation: The thiol group is an excellent nucleophile and readily participates in reactions such as S-alkylation with alkyl halides or Michael additions to α,β-unsaturated carbonyl compounds to form stable thioethers (sulfides). acsgcipr.org Metal-catalyzed cross-coupling reactions can also be employed to form aryl thioethers. acsgcipr.org This allows for the introduction of a wide variety of substituents, significantly expanding the chemical space accessible from the starting material.

Sulfide Oxidation: The thioethers synthesized from this compound can be selectively oxidized to the corresponding sulfoxides and sulfones. rsc.org These oxidized sulfur functionalities are important in medicinal chemistry as they can act as hydrogen bond acceptors and modulate the electronic properties of the molecule. The oxidation state of the sulfur can have a profound impact on the biological activity and metabolic stability of the resulting compounds. rsc.orgresearchgate.netfau.de

The table below outlines these transformations:

| Reaction | Reagent | Product Functional Group | Key Features |

| Thioether Formation | Alkyl Halide | Thioether (Sulfide) | Forms stable C-S bond, introduces diverse substituents. |

| Sulfide Oxidation | Oxidizing Agent (e.g., m-CPBA, H₂O₂) | Sulfoxide, Sulfone | Modulates polarity and hydrogen bonding capacity. |

The presence of two reactive functional groups within the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic compounds. youtube.comnih.govbeilstein-journals.org Depending on the reaction conditions and the nature of any additional reagents, various heterocyclic ring systems can be synthesized. For instance, reaction with a suitable dielectrophile could lead to the formation of macrocycles or other complex ring systems. Furthermore, derivatization of both the carboxylic acid and thiol groups, followed by an intramolecular reaction, could be a strategy to access novel heterocyclic scaffolds. For example, conversion of the carboxylic acid to an amide and the thiol to a thioether bearing a reactive group could set the stage for a ring-closing reaction. The synthesis of seven-membered rings, such as thiazepines, has been achieved through cyclization reactions involving sulfur-containing zwitterions, suggesting potential pathways for the cyclization of derivatives of this compound. nih.gov

Development of Libraries of Butanoic Acid Derivatives with Structural Diversity

The generation of chemical libraries is a central strategy in modern drug discovery for the identification of new lead compounds. biointerfaceresearch.commarketresearchintellect.com this compound is an ideal starting material for the creation of focused libraries of compounds. By systematically varying the substituents at both the carboxylic acid and the thiol positions, a large number of structurally diverse analogs can be rapidly synthesized. For example, a combinatorial approach could involve reacting the parent molecule with a set of diverse alcohols to form an ester library, followed by reaction of the thiol group with a panel of alkylating agents. This would result in a two-dimensional library of compounds, with structural variation at two key points of the molecule. Such libraries are invaluable for structure-activity relationship (SAR) studies, helping to identify the key structural features required for a desired biological activity. nih.gov

Potential in Catalysis or Ligand Design

The thiol group of this compound and its thioether derivatives can act as ligands for transition metals. Sulfur-containing ligands are known to coordinate with a variety of metals, and the resulting metal complexes can have interesting catalytic properties. researchgate.netfau.de The butanoic acid portion of the molecule could be used to tune the solubility of the resulting metal complex or to anchor it to a solid support. For example, a ruthenium complex featuring a ligand with thiolate and thioether sulfur donors has been synthesized and characterized, demonstrating the ability of such functionalities to participate in metal coordination. researchgate.netfau.de The design of ligands that can influence the stereochemical outcome of a reaction is a major area of research, and the chiral centers that can be introduced via derivatization of this compound could be exploited for the development of new asymmetric catalysts.

Analytical Methodologies for the Characterization and Quantification of 4 3 Sulfanylphenyl Butanoic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation and purity assessment of 4-(3-sulfanylphenyl)butanoic acid. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust technique for the quantification of volatile and thermally stable organic compounds. However, the direct analysis of this compound by GC-FID is challenging due to its low volatility and the presence of polar functional groups (a carboxylic acid and a thiol group), which can lead to poor peak shape and thermal degradation in the injector and column.

To overcome these limitations, derivatization is a necessary step to increase the volatility and thermal stability of the analyte. mdpi.com Silylation is a common derivatization technique where active hydrogens in the carboxylic acid and thiol groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.

The derivatized this compound can then be analyzed on a non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, with temperature programming to ensure adequate separation from any impurities. The flame ionization detector provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification when calibrated with appropriate standards.

Table 1: Illustrative GC-FID Parameters for Analysis of a Derivatized Butanoic Acid Analog

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |

| Injection Mode | Splitless |

Note: This table is illustrative and based on general methods for derivatized carboxylic acids. Specific parameters would need to be optimized for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to its non-volatile and polar nature. Reversed-phase HPLC with UV detection is the most common approach.

A C8 or C18 stationary phase is typically employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to ensure the elution of the compound of interest with good peak shape and to separate it from impurities with different polarities.

For instance, a validated HPLC method for a structurally analogous compound, 4-[4-4-(chlorophenyl)Phenyl]-4-oxo-2S-(phenylthiomethyl) butanoic acid, utilized a Beckman Ultrasphere C8 column with a gradient elution and UV detection at 290 nm. capes.gov.brtandfonline.comtandfonline.com Such a method demonstrates the feasibility of separating complex butanoic acid derivatives, with typical retention times allowing for efficient analysis. tandfonline.com

Table 2: Example HPLC Method Parameters for a Phenylthiomethyl Butanoic Acid Derivative

| Parameter | Value |

| Column | Beckman Ultrasphere C8, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | Acetonitrile/Methanol/Buffer |

| Mobile Phase B | Acetonitrile/Methanol/Buffer |

| Gradient | Time-based gradient of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Column Temperature | 40°C |

Source: Adapted from Agarwal et al. for a structurally similar compound. tandfonline.com

The limit of detection (LOD) and limit of quantification (LOQ) for such methods are typically in the low µg/mL to ng/mL range, providing high sensitivity for purity assessment and quantification. capes.gov.brtandfonline.com

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, provide enhanced specificity and sensitivity, making them powerful tools for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization as described for GC-FID, GC-MS analysis can provide structural information through the fragmentation pattern of the analyte. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragment ions corresponding to the loss of specific functional groups, which can be used for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the direct analysis of this compound without the need for derivatization. Electrospray ionization (ESI) is a common ionization technique for such polar compounds. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the primary ion. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity, particularly in complex matrices. In LC-MS/MS, the parent ion is selected and fragmented to produce characteristic daughter ions, which are then monitored for quantification. This technique offers very low detection limits and high specificity. For related compounds, LC-MS/MS methods have been developed for quantification in biological matrices, demonstrating the power of this approach. researchgate.net

Advanced Titrimetric and Spectrophotometric Methods

While chromatographic methods are preferred for detailed purity analysis, titrimetric and spectrophotometric methods can offer simpler and more rapid quantification of this compound, particularly for bulk material assay.

Titrimetric Methods: An acid-base titration can be employed to quantify the carboxylic acid moiety of the molecule. The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically or with a colorimetric indicator. For structurally similar compounds like 3-(4-Hydroxyphenyl)propionic acid, aqueous acid-base titration is a standard assay method. thermofisher.com

The thiol group can be quantified by redox or argentometric titrations. For instance, titration with iodine allows for the oxidation of the thiol to a disulfide. The endpoint is detected by the persistence of the iodine color.

Spectrophotometric Methods: UV-Vis spectrophotometry can be used for quantification based on the absorbance of the aromatic ring. A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Kinetic spectrophotometric methods, based on the catalytic effect of sulfur-containing compounds on certain chemical reactions, can also be employed for sensitive quantification. nih.gov

Sample Preparation Strategies for Chemical Analysis in Various Matrices

The strategy for sample preparation is critical for accurate and reliable analysis and depends heavily on the nature of the matrix in which this compound is present.

For analysis in pharmaceutical formulations , a simple dissolution in a suitable solvent, followed by filtration, may be sufficient before HPLC or spectrophotometric analysis.

For biological matrices such as plasma or urine, more extensive sample preparation is required to remove interfering substances like proteins and salts. Common techniques include:

Protein Precipitation: This is often the first step and can be achieved by adding an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid. capes.gov.brtandfonline.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to optimize the extraction of the acidic analyte into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a highly effective cleanup and concentration technique. A reversed-phase sorbent (e.g., C18) can be used to retain the moderately non-polar this compound from an aqueous sample, while polar interferences are washed away. The analyte is then eluted with a small volume of an organic solvent.

For environmental samples like water or soil, similar extraction and cleanup techniques (LLE or SPE) are employed to isolate and concentrate the analyte before instrumental analysis. The choice of the specific SPE sorbent and elution solvents will depend on the complexity of the sample matrix.

The stability of the thiol group to oxidation during sample preparation is a critical consideration. It is often necessary to work under an inert atmosphere or to add antioxidants to the sample to prevent the formation of disulfides.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

Future synthetic research will undoubtedly pivot towards greener and more efficient methods for producing 4-(3-sulfanylphenyl)butanoic acid and its derivatives. This includes the adoption of biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions, thereby reducing energy consumption and waste generation. amazonaws.com The enzymatic synthesis of organosulfur compounds is a burgeoning field, offering high stereoselectivity and functional group tolerance. amazonaws.com Researchers are likely to explore the use of nitrile-converting enzymes or lipases to construct the core structure or resolve racemic mixtures, respectively. amazonaws.com

Furthermore, the principles of green chemistry will guide the development of new synthetic routes. This involves the use of environmentally benign solvents, such as water, and earth-abundant metal catalysts. rsc.orgbohrium.com For instance, novel methods for the direct thioesterification of carboxylic acids using non-toxic activating agents and simple inorganic base catalysis are being developed. Photocatalytic processes, which harness visible light as a sustainable energy source, also present a promising avenue for the formation of key chemical bonds within the molecule's structure. researchgate.net These approaches aim to minimize the environmental footprint associated with traditional synthetic methods.

Advanced Computational Modeling for Predictive Reactivity and Molecular Design

The role of computational chemistry in guiding the development of new applications for this compound is expected to expand significantly. Advanced modeling techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models, will be instrumental in predicting the compound's reactivity and designing new molecules with desired properties. amazonaws.comrsc.orgbohrium.com

QSPR models, for example, can be developed to predict various physical and chemical properties of sulfur-containing compounds, which can accelerate the screening of potential applications without the need for extensive experimental work. amazonaws.comrsc.orgbohrium.com Molecular docking studies, similar to those performed on other pharmacologically active molecules, could be employed to predict the interaction of this compound and its derivatives with biological targets. This predictive capability is crucial for the rational design of new therapeutic agents.

Moreover, computational models can elucidate reaction mechanisms and predict the outcomes of synthetic transformations. This insight is invaluable for optimizing reaction conditions and developing novel synthetic strategies. By simulating the electronic structure and energy landscapes of reactants, intermediates, and products, researchers can gain a deeper understanding of the factors that control selectivity and yield.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput. sigmaaldrich.comepa.gov The use of microreactors can facilitate reactions that are difficult or hazardous to perform on a larger scale, such as those involving highly reactive intermediates or exothermic processes. rsc.orgresearchgate.net

Automated synthesis platforms, which combine robotics with sophisticated software, can accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and building blocks. bohrium.comresearchgate.netnih.govnih.gov These platforms can perform entire synthetic workflows, from reaction setup and execution to purification and analysis, with minimal human intervention. researchgate.netnih.gov The continuous flow synthesis of related organosulfur compounds and carboxylic acids has already been demonstrated, paving the way for the application of these techniques to the target molecule. nih.govnih.govsigmaaldrich.com The ability to rapidly generate and test a large library of analogs will be a powerful tool for structure-activity relationship studies and the optimization of molecular properties.

Development of Advanced Materials Incorporating this compound Moieties

The unique bifunctional character of this compound makes it an attractive building block for the creation of advanced materials with novel properties. The thiol group can act as an anchor to metal surfaces or as a reactive handle for further functionalization, while the carboxylic acid group provides a site for polymerization or coordination to metal centers.

One promising area of research is the use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs). amazonaws.comrsc.orgbohrium.com Thiol- and thioether-functionalized linkers have been shown to impart unique properties to MOFs, including enhanced catalytic activity and affinity for heavy metals. rsc.orgresearchgate.netnih.gov The incorporation of this molecule into MOF structures could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Another exciting avenue is the formation of self-assembled monolayers (SAMs) on various substrates. nih.govyoutube.com The thiol group can form a strong bond with gold and other metal surfaces, allowing for the creation of highly ordered, functionalized surfaces. uh.edunih.gov By modifying the terminal group of the SAM, the surface properties, such as wettability and biocompatibility, can be precisely controlled. This has potential applications in biosensors, anti-fouling coatings, and nanoelectronics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-sulfanylphenyl)butanoic acid, and what critical parameters affect yield?

- Methodological Answer : Synthesis often involves coupling a thiol-functionalized benzene ring to a butanoic acid backbone. Key methods include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Critical parameters include:

- Temperature : Optimized between 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Protection of sulfhydryl groups : Use tert-butyl disulfide or trityl groups to prevent oxidation, followed by deprotection with TFA .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.5 ppm for -SH proton).

- Mass spectrometry : ESI-MS for molecular weight verification (expected [M-H]⁻ ~225.1 g/mol).

- Melting point : Compare with analogs (e.g., 67–69°C for 4-(4-bromophenyl)butanoic acid) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by slow addition of water or ethanol to induce crystallization. For thiol stabilization, include 1% v/v β-mercaptoethanol in the solvent mixture .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the acidity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) increase acidity by stabilizing the deprotonated carboxylate via resonance. Measure pKa using potentiometric titration in aqueous DMSO. Compare with computational results (DFT calculations at B3LYP/6-31G* level) to validate trends .

Q. What strategies mitigate sulfhydryl oxidation during long-term storage of this compound?

- Methodological Answer :

- Inert atmosphere : Store under argon at -20°C in amber vials.

- Reducing agents : Add 1 mM TCEP or DTT to aqueous solutions.

- Lyophilization : Freeze-dry with trehalose (5% w/v) to prevent disulfide formation .

Q. How can contradictory solubility data between computational models and experimental results be resolved?

- Methodological Answer :

- Experimental : Measure logP using shake-flask method (octanol/water).

- Computational : Refine COSMO-RS parameters with experimental solubility data for analogs (e.g., 4-phenylbutanoic acid).

- Aggregation analysis : Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition : Fluorescence-based assays (e.g., HDAC inhibition using Boc-Lys(Ac)-AMC substrate).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.

- Antimicrobial activity : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.